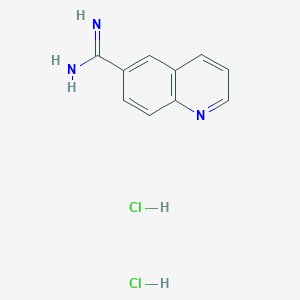

quinoline-6-carboximidamide dihydrochloride

Description

Properties

IUPAC Name |

quinoline-6-carboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3.2ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;;/h1-6H,(H3,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFIGRGHTLGCGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=N)N)N=C1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-6-carboximidamide dihydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminoaryl ketones with ketones under solvent-free conditions at temperatures around 84-85°C

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of eco-friendly and reusable catalysts to promote sustainable chemical processes .

Chemical Reactions Analysis

Types of Reactions

Quinoline-6-carboximidamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid.

Reduction: Reduction reactions can convert it into quinoline-6-carboximidamide.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinoline-6-carboxylic acid, quinoline-6-carboximidamide, and various substituted quinoline derivatives .

Scientific Research Applications

Pharmacological Properties

Quinoline derivatives, including quinoline-6-carboximidamide dihydrochloride, exhibit a variety of biological activities. These include:

- Anticancer Activity : Quinoline compounds have been studied for their ability to inhibit tumor cell growth. For instance, quinoline derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Antiviral Properties : Recent studies have highlighted the potential of quinoline derivatives as antiviral agents. For example, certain quinoline analogues have demonstrated potent activity against Enterovirus D68, which is associated with respiratory diseases in children . The mechanism involves targeting viral proteins critical for replication.

- Antimalarial Effects : Quinoline derivatives are well-known for their antimalarial properties. Research has indicated that compounds similar to this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria .

Synthesis and Structural Optimization

The synthesis of this compound involves several chemical reactions that enhance its biological activity. Structural modifications can significantly affect its pharmacokinetic properties and efficacy:

- Chemical Modifications : Variations at specific positions on the quinoline ring can lead to enhanced activity against targeted diseases. For instance, substituents at the 6-position have been shown to play a crucial role in determining the compound's antiviral potency .

- Computational Studies : In silico methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis help predict the behavior of quinoline derivatives in biological systems. These studies guide the design of more effective compounds with improved bioavailability and reduced toxicity .

Case Studies and Research Findings

Several studies illustrate the applications of this compound:

- Anticancer Research : A study exploring quinoline-benzimidazole hybrids showed that these compounds could arrest the cell cycle in lymphoma cells, indicating their potential as anticancer agents . The findings suggest that modifications to the quinoline structure can enhance therapeutic effects.

- Antiviral Activity Against EV-D68 : A series of novel quinoline analogues were developed and tested against multiple strains of Enterovirus D68. The most promising compound exhibited an EC50 value ranging from 0.05 to 0.10 μM, demonstrating significant antiviral activity . This underscores the importance of structural optimization in developing effective antiviral agents.

- Insecticidal Properties : Research has also focused on the insecticidal effects of quinoline derivatives against malaria and dengue vectors. A synthesized derivative showed significant larvicidal properties, indicating its potential use in vector control strategies .

Data Tables

Mechanism of Action

The mechanism of action of quinoline-6-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Application | Key Structural Feature |

|---|---|---|---|---|

| This compound | $ \text{C}{10}\text{H}{10}\text{N}4\text{O}3 $¹ | 234.22 | Synthetic intermediate | Quinoline + carboximidamide |

| DAPI dihydrochloride | $ \text{C}{16}\text{H}{15}\text{N}_5 \cdot 2\text{HCl} $ | 350.3 | DNA staining | Indole + dual amidine groups |

| Putrescine dihydrochloride | $ \text{C}4\text{H}{12}\text{N}_2 \cdot 2\text{HCl} $ | 195.1 | Food safety analysis | Aliphatic diamine |

| 2,2’-Azobis(2-methylpropionamidine) dihydrochloride | $ \text{C}{10}\text{H}{24}\text{N}_6 \cdot 2\text{HCl} $ | 331.3 | Radical polymerization | Azo + amidine groups |

¹ Formula discrepancy noted: Dihydrochloride designation suggests missing HCl in formula ().

Research Findings and Limitations

- This compound lacks detailed spectroscopic or biochemical data in the provided evidence, limiting direct comparisons with analogs like DAPI.

- Structural analogs highlight the importance of aromatic systems (quinoline/indole) and charged groups (amidine, HCl salts) in dictating solubility and target interactions.

- Evidence gaps underscore the need for further studies to confirm the compound’s reactivity, stability, and biological activity .

Biological Activity

Quinoline-6-carboximidamide dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a carboximidamide functional group. Its molecular formula and weight are critical for understanding its reactivity and biological interactions. The compound's structure allows it to participate in various chemical transformations, enhancing its potential as a lead compound in drug discovery.

Biological Activities

Quinoline derivatives, including this compound, exhibit a wide range of biological activities:

- Anticancer Activity : Quinoline derivatives have been shown to inhibit cancer cell proliferation by interfering with DNA synthesis and cell cycle progression. For instance, studies indicate that certain quinoline compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

- Antiviral Properties : Recent research highlights the potential of quinoline analogues as antiviral agents. For example, compounds have been identified that effectively inhibit Enterovirus D68 (EV-D68) replication by targeting viral proteins .

- Antimicrobial Effects : Quinoline derivatives have demonstrated significant antimicrobial activity against various pathogens, including both gram-positive and gram-negative bacteria .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- DNA Intercalation : Quinoline compounds can intercalate into DNA, leading to structural distortions that impede replication and transcription processes .

- Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cellular metabolism and viral replication, contributing to their therapeutic effects .

- Cytotoxic Effects : The ability to induce oxidative stress and apoptosis in cancer cells is a significant mechanism through which these compounds exert their anticancer effects .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationships (SAR)

| Compound | Activity | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Quinoline-6-carboximidamide | Anticancer | 50 | DNA intercalation |

| Quinoline derivative A | Antiviral | 0.05 | VP1 protein interaction |

| Quinoline derivative B | Antimicrobial | 10 | Cell wall synthesis inhibition |

Case Studies

- Anticancer Study : A study on quinoline derivatives demonstrated that specific modifications at the 6-position significantly enhanced cytotoxicity against lymphoma cells. The compound's ability to arrest the cell cycle was linked to its interaction with DNA, leading to increased cell death in the subG0/G1 phase .

- Antiviral Research : In a recent investigation, several quinoline analogues were screened for their antiviral activity against EV-D68. Compound 19 exhibited potent activity with an EC50 value ranging from 0.05 to 0.10 µM, showcasing its potential as a therapeutic agent against viral infections .

Q & A

Q. What are the key physicochemical properties of quinoline-6-carboximidamide dihydrochloride, and how do they influence experimental design?

The compound’s molecular formula (C10H10N4O3·2HCl) and molecular weight (234.22 g/mol) are critical for stoichiometric calculations in synthesis and formulation . Its dihydrochloride salt form enhances solubility in aqueous buffers, which is advantageous for in vitro assays. However, hygroscopicity due to the hydrochloride groups necessitates strict moisture control during storage to prevent degradation . Researchers should characterize thermal stability via differential scanning calorimetry (DSC) and confirm crystallinity using X-ray diffraction (XRD) to optimize storage conditions .

Q. How should researchers safely handle this compound in laboratory settings?

Personal protective equipment (PPE), including nitrile gloves, safety goggles, and flame-retardant lab coats, is mandatory due to potential irritant properties . Engineering controls such as fume hoods are required during weighing and dissolution to minimize inhalation risks . For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions with the hydrochloride groups . Always consult updated safety data sheets (SDS) for disposal protocols compliant with local regulations .

Q. What analytical methods are recommended for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantifying purity (>99% is typical for research-grade material) . Mass spectrometry (MS) should confirm molecular ion peaks ([M+H]+) to rule out synthetic byproducts. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is advised, as residual catalysts (e.g., Pd from synthesis) may interfere with biological assays .

Advanced Research Questions

Q. How can conflicting data in pharmacological studies of this compound be resolved?

Contradictions in IC50 values or mechanism-of-action claims often arise from assay variability. For example, differences in cell line viability assays (e.g., MTT vs. ATP-based luminescence) can skew results . To address this:

- Standardize protocols using reference compounds (e.g., staurosporine for apoptosis assays).

- Validate target engagement via orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Replicate findings across multiple labs to control for batch-to-batch variability in compound synthesis .

Q. What strategies optimize the compound’s bioavailability in preclinical models?

The dihydrochloride form’s high polarity may limit blood-brain barrier penetration. Strategies include:

- Prodrug design : Mask the amidine group with enzymatically cleavable moieties (e.g., esters) to enhance lipophilicity .

- Formulation : Use nanoemulsions or cyclodextrin complexes to improve solubility and plasma half-life .

- Pharmacokinetic profiling : Conduct mass balance studies with radiolabeled compound (e.g., 14C) to track absorption and metabolism in rodent models .

Q. How should researchers address batch variability in synthetic yields of this compound?

Batch inconsistencies often stem from incomplete salt formation or residual solvents. Mitigation steps:

- Monitor reaction progress via in situ Fourier-transform infrared (FTIR) spectroscopy to confirm amidine protonation .

- Implement quality-by-design (QbD) principles, varying parameters like HCl concentration and temperature to identify critical process controls .

- Use orthogonal purity tests (e.g., nuclear magnetic resonance, NMR) to detect unreacted intermediates .

Methodological Guidance for Data Interpretation

Q. How to differentiate artifacts from true biological effects in cell-based assays?

Artifacts may arise from compound aggregation or off-target interactions. Solutions:

Q. What statistical frameworks are appropriate for dose-response studies?

Non-linear regression models (e.g., four-parameter logistic curves) are standard for IC50/EC50 calculations. For skewed

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.